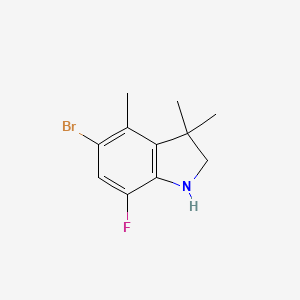

5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole

Description

5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom at the 5th position, a fluorine atom at the 7th position, and three methyl groups at the 3rd and 4th positions of the indole ring system.

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

5-bromo-7-fluoro-3,3,4-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H13BrFN/c1-6-7(12)4-8(13)10-9(6)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |

InChI Key |

OEZDEWJJZHWIHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1C(CN2)(C)C)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may include:

Bromination and Fluorination: Introduction of bromine and fluorine atoms at the desired positions on the indole ring.

Methylation: Addition of methyl groups to the indole ring using methylating agents such as methyl iodide or dimethyl sulfate.

Cyclization: Formation of the indole ring through cyclization reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.

Material Science: It can be used in the development of organic materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:

5-Bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom at the 7th position.

7-Fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole: Lacks the bromine atom at the 5th position.

3,3,4-Trimethyl-2,3-dihydro-1H-indole: Lacks both the bromine and fluorine atoms.

The presence of bromine and fluorine atoms in 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole may enhance its biological activity and specificity compared to similar compounds .

Biological Activity

5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrFN

- Molecular Weight : 244.10 g/mol

- CAS Number : 1388022-54-5

- Structure : The compound features a bromine atom and a fluorine atom on an indole framework, which is known for its diverse biological activities.

Biological Activities

Research indicates that 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of indole structures have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

- Antimicrobial Properties : Indoles are known for their antimicrobial activities. Compounds similar to 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole have been reported to exhibit antibacterial and antifungal effects .

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles due to the modulation of neurotransmitter systems influenced by indole derivatives. This could be relevant for conditions like Alzheimer's disease .

The biological activity of 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For example, they may target cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in tumor growth and inflammatory responses .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties .

Case Studies

- Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxic effects of 5-Bromo-7-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole against different cancer cell lines. Results indicated significant inhibition of cell viability with IC50 values ranging from 10 µM to 30 µM depending on the specific cell line tested .

- Antibacterial Activity : A study evaluated the antibacterial efficacy of indole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating potential therapeutic applications .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrFN |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 1388022-54-5 |

| Anticancer IC50 | 10 - 30 µM |

| Antibacterial MIC | <100 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.